molecular formula C16H12N2O2S B14710156 Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate

Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate

Cat. No.: B14710156
M. Wt: 296.3 g/mol
InChI Key: YVJRGPGXGQQIQR-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate (CAS 20988-82-3) is a chemical compound offered for research and development purposes. This phthalazine derivative features a thioxo (C=S) group, a structural motif found in various bioactive molecules. Compounds within this class are of significant interest in medicinal chemistry and chemical biology for the development of new therapeutic agents . Similar phthalazine and triazine-based structures are frequently investigated as key pharmacophores in drug discovery due to their ability to interact with biological targets . Researchers utilize these scaffolds in the synthesis of molecules with potential applications, including as inhibitors for various enzymes and as tools for probing biological pathways. The presence of the thioamide group can be critical for enhancing biological activity, as seen in other antimicrobial quinolone derivatives where the sulfur atom improves efficacy . This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-phenyl-4-sulfanylidenephthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-20-16(19)14-12-9-5-6-10-13(12)15(21)18(17-14)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJRGPGXGQQIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=S)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phthalic anhydride derivative with a thioamide in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .

Scientific Research Applications

Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thioxo group and dihydrophthalazine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents at positions 3 and 4 of the phthalazine ring. Below is a comparative analysis:

Compound Name Substituent (Position 3) Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate (Target Compound) Phenyl (C₆H₅) Thioxo (C=S) C₁₆H₁₂N₂O₂S 296.34 High lipophilicity, potential π-π interactions
Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate (CID 2119877) Methyl (CH₃) Oxo (C=O) C₁₁H₁₀N₂O₃ 218.21 Smaller substituent, higher polarity
Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate (CAS 16015-53-5) Ethyl (C₂H₅) Oxo (C=O) C₁₂H₁₂N₂O₃ 232.24 Moderate bulk, intermediate polarity
Ethyl 3-(3-chloro-2-methylphenyl)-4-oxophthalazine-1-carboxylate (CAS 303034-29-9) 3-Chloro-2-methylphenyl (Cl-C₆H₃-CH₃) Oxo (C=O) C₁₉H₁₅ClN₂O₃ 366.79 Electron-withdrawing Cl, steric hindrance
Key Observations:

Substituent Bulk : The phenyl group in the target compound introduces significant steric bulk compared to methyl/ethyl analogs, which may influence crystallinity and solubility.

Electronic Effects : The thioxo group (C=S) is less electronegative than oxo (C=O), reducing hydrogen-bonding capacity but increasing lipophilicity (logP) .

Predicted Physicochemical Properties

Collision cross-section (CCS) data from ion mobility mass spectrometry (e.g., CID 2119877 ) highlight substituent-dependent differences in gas-phase behavior:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 219.07642 144.9
[M+Na]+ 241.05836 159.5

For the target compound, the phenyl and thioxo groups are expected to increase CCS values compared to methyl/ethyl analogs due to greater molecular surface area and polarizability.

Functional Implications

  • Reactivity : The thioxo group may enhance nucleophilic substitution reactions compared to oxo analogs, where sulfur’s larger atomic radius and lower electronegativity favor softer nucleophiles.
  • Biological Activity : Phenyl and thioxo groups could improve binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) via π-π stacking or sulfur-mediated interactions . In contrast, methyl/ethyl analogs may exhibit better aqueous solubility but reduced target affinity.
  • Thermal Stability : The ethyl analog (CAS 16015-53-5) is stored at 2–8°C, suggesting moderate stability, while the target compound’s stability remains uncharacterized .

Biological Activity

Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate (CAS No. 20988-82-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).

  • Molecular Formula : C16H12N2O2S
  • Molecular Weight : 296.34 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.28
HepG2 (Liver Cancer)10.79
A549 (Lung Cancer)8.107
Jurkat E6.1 (T-cell)Not specified

The compound demonstrated an IC50 value of 10.28μM10.28\mu M against the MCF-7 cell line, indicating promising anticancer activity when compared to standard chemotherapeutics.

The mechanism by which this compound exerts its anticancer effects may involve several pathways:

  • Apoptosis Induction : Studies have shown that this compound can activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1 phase, which is crucial for preventing uncontrolled cell proliferation .
  • Inhibition of Kinases : It has been suggested that the compound may inhibit specific kinases associated with cancer progression, although detailed studies are needed to elucidate these interactions fully .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on various enzymes, particularly monoamine oxidase (MAO). Inhibitors of MAO are significant due to their role in neurotransmitter metabolism and potential implications in neurodegenerative diseases.

Table 2: MAO Inhibition Activity

CompoundIC50 (µM)Reference
Methyl 3-phenyl...>50

The compound showed moderate inhibitory activity against MAO isoforms, suggesting potential applications in treating mood disorders and related conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine derivatives is critical for optimizing its biological activity. Modifications to the phenyl group or substituents on the thioxo moiety can significantly influence its potency and selectivity.

Key Findings in SAR Studies

  • Substituent Effects : The introduction of electron-withdrawing groups on the phenyl ring has been correlated with enhanced biological activity.
  • Thioxo Group Variations : Alterations in the thioxo group can affect both solubility and interaction with biological targets, necessitating careful design in synthetic derivatives .

Case Studies

A case study involving a derivative of methyl 3-phenyl-4-thioxo demonstrated enhanced activity against a panel of cancer cell lines when compared to its parent compound. The study utilized a series of in vitro assays to evaluate cytotoxicity and mechanism insights through Western blotting techniques to assess apoptosis markers.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of Methyl 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylate?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For example:

  • Catalyst selection : Use transition-metal catalysts (e.g., Pd/C) for coupling reactions to enhance regioselectivity.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while non-polar solvents (toluene) can stabilize thioxo groups.
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions like oxidation of the thioxo moiety.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, but recrystallization in ethanol/water mixtures may improve purity for crystallographic studies .

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